2,4,6-Trimethylquinoline

Overview

Description

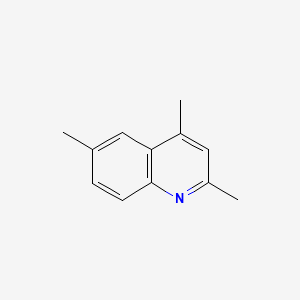

2,4,6-Trimethylquinoline is an organic compound with the molecular formula C12H13N. It belongs to the quinoline family, characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is known for its unique chemical properties and has been studied extensively for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylquinoline can be synthesized through several methods. One common method is the Combes quinoline synthesis, which involves the condensation of anilines with β-diketones under acidic conditions. The reaction typically uses concentrated sulfuric acid as a catalyst and proceeds through the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the quinoline product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of polyphosphoric acid and various alcohols can produce a polyphosphoric ester catalyst, which has been shown to be more effective than sulfuric acid .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert this compound into its corresponding dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 2,4,6-trimethylquinoline serves as a building block for the synthesis of more complex quinoline derivatives. Its unique structure allows for various chemical reactions:

- Oxidation : Converts to quinoline derivatives.

- Reduction : Forms dihydroquinoline derivatives.

- Electrophilic Substitution : Introduces substituents onto the quinoline ring.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

Research has highlighted the potential biological activities of this compound:

- Antimicrobial Activity : Studies have demonstrated its efficacy against various pathogens. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli , with inhibition zones ranging from 12 mm to 20 mm depending on concentration.

- Anticancer Properties : Investigations into its effects on cancer cell lines (e.g., MCF-7 for breast cancer and HT-29 for colon cancer) revealed that it can induce apoptosis and inhibit cell proliferation by activating caspase pathways.

Medicine

The compound has been explored for its potential in developing new pharmaceuticals aimed at improving efficacy while reducing side effects. Its ability to modulate enzyme activity and reduce oxidative stress positions it as a candidate for therapeutic applications in diseases characterized by oxidative damage.

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments. Its unique properties make it suitable for applications requiring specific reactivity and stability.

Neuroprotective Effects

A study involving the derivative 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (related to this compound) investigated its neuroprotective effects in a rat model of Parkinson's disease. The results indicated significant antioxidant properties that reduced oxidative stress markers and improved motor coordination scores in treated animals compared to controls.

Antioxidant Activity

Another study focused on the antioxidant capabilities of this compound demonstrated its effectiveness in scavenging free radicals. This property is crucial for potential therapeutic applications in conditions characterized by oxidative stress.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylquinoline involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

2,4-Dimethylquinoline: Lacks one methyl group compared to 2,4,6-Trimethylquinoline.

2,6-Dimethylquinoline: Lacks one methyl group at the 4-position.

2,4,6-Trimethylpyridine: Similar structure but with a pyridine ring instead of a quinoline ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over reactivity and stability is required .

Biological Activity

2,4,6-Trimethylquinoline (TMQ) is an organic compound belonging to the quinoline family, characterized by a fused benzene and pyridine ring structure. Its molecular formula is C₁₂H₁₃N, and it has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article presents a detailed overview of the biological activity of TMQ, supported by data tables, case studies, and research findings.

TMQ has a molecular weight of 171.24 g/mol, with a boiling point of approximately 280 °C and a melting point of 68 °C. The presence of three methyl groups at the 2, 4, and 6 positions enhances its lipophilicity and may significantly influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Boiling Point | ~280 °C |

| Melting Point | 68 °C |

Antimicrobial Properties

Research indicates that TMQ exhibits notable antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in susceptibility tests.

- Tested Pathogens : Staphylococcus aureus, Escherichia coli

- Results : Inhibition zones ranged from 12 mm to 20 mm depending on concentration.

Anticancer Activity

TMQ has been investigated for its anticancer properties in several studies. One notable study assessed its effects on various cancer cell lines, including breast and colon cancer cells. The results demonstrated that TMQ can induce apoptosis and inhibit cell proliferation.

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)

- Mechanism of Action : TMQ was found to activate caspase pathways leading to apoptosis.

Case Studies

- Neuroprotective Effects : A study involving the derivative 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), which is related to TMQ, investigated its neuroprotective effects in a rat model of Parkinson's disease. HTHQ showed significant antioxidant properties by reducing oxidative stress markers and improving motor coordination scores in treated animals compared to controls .

- Antioxidant Activity : In another experiment focusing on oxidative stress reduction, TMQ demonstrated the ability to scavenge free radicals effectively. This property is crucial for potential therapeutic applications in conditions characterized by oxidative damage.

The biological effects of TMQ are attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : TMQ can bind to specific enzymes and receptors, altering their activity.

- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative damage in cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,6-Trimethylquinoline, and what variables influence yield optimization?

Methodological Answer: The synthesis typically involves cyclocondensation of p-toluidine with β-keto esters or ketones. A stepwise approach includes:

Formation of 4-(p-tolylamino)pent-3-en-2-one via condensation of p-toluidine with acetylacetone.

Cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to yield this compound .

Key Variables:

- Catalyst choice : Acid strength impacts cyclization efficiency.

- Temperature : Optimal range: 120–150°C; higher temps may degrade intermediates.

- Reaction time : Prolonged heating improves cyclization but risks side products.

Retrosynthetic analysis suggests alternative pathways using quinolone precursors, but scalability remains challenging .

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

Methodological Answer:

- GC-MS : Quantifies purity (>97% threshold) and identifies volatile impurities (e.g., unreacted p-toluidine) .

- NMR : ¹H NMR confirms substituent positions (e.g., methyl groups at C2, C4, C6 via coupling patterns) .

- HPLC : Detects non-volatile byproducts (e.g., dimerized quinoline derivatives) .

- Melting Point : Consistency with literature values (e.g., ~80–82°C) validates crystallinity .

Q. What are the primary non-commercial research applications of this compound?

Methodological Answer:

- Antioxidant Studies : Evaluated via pressurized differential scanning calorimetry (PDSC) under ASTM D6168. Synergistic effects with alkylated phenyl-α-naphthylamine (APAN) in lubricants are quantified at 160–180°C and 3.5 MPa .

- Pharmacological Intermediates : Used to synthesize quinaldine derivatives for Alzheimer’s disease research, requiring regioselective functionalization .

- Catalysis : Serves as a ligand in rhodium-catalyzed multicomponent reactions for propargylamine synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in antioxidant efficacy data when combining this compound with APAN?

Methodological Answer: In PDSC studies, APAN alone shows superior oxidation inhibition, but combining with this compound unexpectedly enhances stability. To address this paradox:

Control Experiments : Compare pure APAN, pure quinoline, and mixtures at varying ratios (e.g., 1:1 to 1:3).

Kinetic Analysis : Calculate oxidation induction times to distinguish synergistic vs. additive effects .

Mechanistic Probes : Use ESR spectroscopy to detect radical scavenging activity, clarifying if quinoline stabilizes APAN-derived radicals .

Q. What experimental strategies optimize reaction conditions for synthesizing this compound under varying catalytic systems?

Methodological Answer:

- Design of Experiments (DoE) : Vary catalyst (H₂SO₄ vs. PPA), solvent (toluene vs. DMF), and temperature to map yield trends.

- In Situ Monitoring : Use FT-IR to track intermediate formation (e.g., enamine intermediates at ~1650 cm⁻¹) .

- Green Chemistry Approaches : Test ionic liquids (e.g., [BMIM][HSO₄]) to reduce waste and improve recyclability .

Q. How does structural isomerism impact the biological activity of this compound derivatives?

Methodological Answer:

- Isomer Synthesis : Prepare analogs (e.g., 2,4,5-trimethylquinoline) via Friedländer condensation with substituted anilines .

- Activity Screening : Test acetylcholinesterase inhibition (IC₅₀ values) and compare with parent compound .

- Computational Modeling : Use DFT to correlate methyl group positions with binding affinity to enzyme active sites .

Q. What methodologies ensure reliable detection of this compound in complex biological matrices?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate quinoline derivatives from urine or plasma .

- Advanced Chromatography : GC×GC-MS improves resolution of co-eluting isomers (e.g., 2,4,6- vs. 2,5,6-trimethylquinoline) .

- Validation : Spike recovery tests (85–115%) and LOQ determination (<10 ng/mL) ensure reproducibility .

Q. Data Reliability and Reproducibility

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Quality Control : Implement in-process checks (e.g., TLC at cyclization step) and final batch COA with HPLC/GC-MS data .

- Standardization : Use fixed catalyst ratios (e.g., 1.2 eq H₂SO₄) and controlled cooling rates during crystallization .

Q. What are the best practices for reporting experimental conditions in studies involving this compound?

Methodological Answer:

Properties

IUPAC Name |

2,4,6-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGXGZGKWSUMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176961 | |

| Record name | 2,4,6-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-89-2 | |

| Record name | 2,4,6-Trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HX43GP9TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.